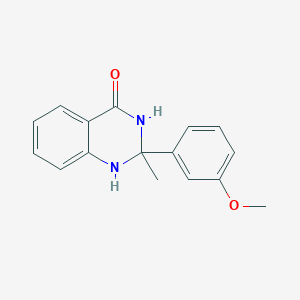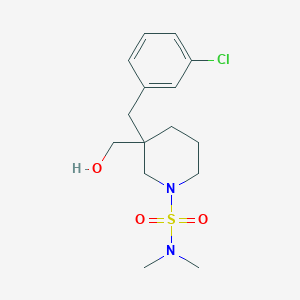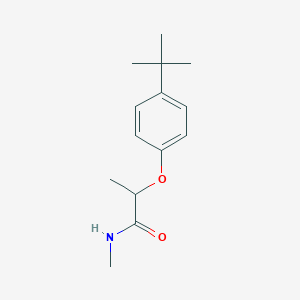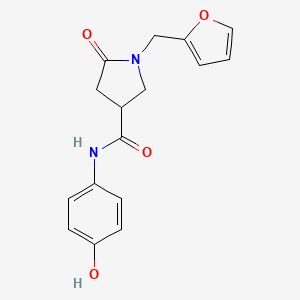
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as MMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MMQ is a quinazolinone derivative that exhibits a unique chemical structure and possesses a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of exposure. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neuronal cells from oxidative stress-induced damage. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to modulate the activity of various enzymes and signaling pathways, including topoisomerase II, histone deacetylases, and transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the scientific research of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of novel anticancer and antiviral drugs. Another direction is to study the mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the potential side effects and toxicity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo and to optimize its synthetic method for large-scale production.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with methyl iodide in the presence of potassium carbonate in DMF. The resulting product is then treated with sodium hydride in THF to obtain 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in high yield. This synthetic method has been optimized and modified to improve the yield and purity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone for various applications.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to reduce inflammation in animal models of arthritis and to protect neuronal cells from oxidative stress-induced damage.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(11-6-5-7-12(10-11)20-2)17-14-9-4-3-8-13(14)15(19)18-16/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFHPIMUUDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)
![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)



![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)